Enantioselectivity in Asymmetric Alkynylation: 2-Amino-1,2-diphenylethanol-Derived Ligand Outperforms Standard Amino Alcohols
In the Ti(IV)-catalyzed asymmetric alkynylation of aldehydes, the C3-symmetric tris(β-hydroxy amide) ligand (4c) derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol achieved up to 92% enantiomeric excess (ee) with aromatic and α,β-unsaturated aldehydes [1]. This performance is markedly higher than that typically observed for ligands derived from simpler, less sterically demanding β-amino alcohols such as 2-amino-1-phenylethanol or 2-amino-1-phenylpropanol, which often yield ee values below 70% under comparable conditions [2]. The high enantioselectivity is attributed to the rigid, tweezer-like conformation imposed by the two phenyl groups, which creates a well-defined chiral pocket around the titanium center, effectively discriminating between enantiofaces of the aldehyde substrate.
| Evidence Dimension | Enantioselectivity (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | up to 92% ee |
| Comparator Or Baseline | Ligands derived from generic β-amino alcohols (e.g., 2-amino-1-phenylethanol) |
| Quantified Difference | Target compound provides >20 percentage point increase in ee relative to typical mono-phenyl analogs |
| Conditions | Ti(OiPr)4 catalyst, aromatic aldehydes and α,β-unsaturated aldehydes, toluene, room temperature |
Why This Matters
Higher enantioselectivity directly reduces the need for costly and time-consuming chiral chromatographic purification, improving overall process yield and economic viability for procurement in asymmetric synthesis workflows.
- [1] Fang, T., Du, D. M., Lu, S. F., & Xu, J. (2005). Synthesis of C3-symmetric tris(β-hydroxy amide) ligands and their Ti(IV) complex-catalyzed enantioselective alkynylation of aldehydes. Organic Letters, 7(11), 2081-2084. DOI: 10.1021/ol050424h View Source
- [2] Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. DOI: 10.1021/cr000411y View Source
